(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid
Description
Properties
IUPAC Name |
2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-7-4-8(2)12-10(5-11(14)15)6-16-13(12)9(7)3/h4,6H,5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRNCSINASUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429353 | |
| Record name | (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902139-76-8 | |
| Record name | (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
Phenol Derivative Synthesis : The phenol precursor bearing methyl groups at 4, 6, and 7 positions is synthesized or procured. This precursor is essential for regioselective ring closure.
Phenoxyacetyl Chloride Formation : The phenol reacts with chloroacetic acid in the presence of sodium hydroxide to form phenoxyacetyl acid, which is then converted to the corresponding phenoxyacetyl chloride using thionyl chloride. This intermediate is key for Friedel-Crafts cyclization.
Friedel-Crafts Cyclization
The phenoxyacetyl chloride undergoes intramolecular Friedel-Crafts cyclization under Lewis acid catalysis (e.g., AlCl₃) to form the benzofuran ring system. This step constructs the core benzofuran skeleton with the acetic acid side chain at the 3-position.
The reaction conditions (temperature, solvent, catalyst loading) are optimized to maximize yield and regioselectivity.
Reduction and Functional Group Adjustment
The ketone intermediate formed during cyclization can be reduced selectively using sodium borohydride to yield benzofuran-3-ol derivatives, which can be further oxidized or transformed to the acetic acid functionality if required.
Alternatively, direct oxidation of methyl groups or side chains can be performed to introduce the carboxylic acid group at the 3-position.
Acid-Catalyzed Transacetalization and Rearrangement Cascade
A modern method involves acid-catalyzed transacetalization of β-pyrones with phenols, followed by Fries-type O→C rearrangement, Michael addition, and ring-opening aromatization cascade to yield benzofuran derivatives.
This cascade process is efficient and scalable, demonstrated by gram-scale reactions yielding benzofuran products in approximately 70% yield.
The procedure involves mixing acetoxy pyranone with phenol derivatives in the presence of a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf) at low temperatures, followed by stirring at room temperature until reaction completion.
The intermediate phenyl ether formed undergoes rearrangement to the benzofuran structure, which can be isolated and purified by column chromatography.
Representative Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenol + Chloroacetic acid | NaOH, then thionyl chloride | - | Formation of phenoxyacetyl chloride intermediate |
| Friedel-Crafts cyclization | AlCl₃, solvent (e.g., DCE), 0-5 °C to RT | ~70-80 | Intramolecular cyclization to benzofuran core |
| Reduction of ketone | NaBH₄ in aqueous or alcoholic medium | 70-90 | Produces benzofuran-3-ol intermediate |
| Acid-catalyzed cascade | TMSOTf (10 mol%), DCE, 0 °C to RT, 18 h | ~70 | Cascade reaction forming benzofuran derivatives |
| Purification | Silica gel column chromatography (Hexane/EtOAc) | - | Isolation of pure benzofuran products |
- Products are characterized by IR, ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.
- Melting points and Rf values are used to monitor reaction progress and purity.
- TLC monitoring is employed to track conversion of intermediates to final benzofuran products.
Mechanistic Insights and Reaction Monitoring
The acid-catalyzed cascade involves initial formation of a phenyl ether intermediate, which undergoes Fries-type O→C rearrangement to form a pyran-fused benzofuran intermediate.
This intermediate subsequently aromatizes to the benzofuran derivative, as confirmed by TLC and NMR analysis.
Cross-over experiments validate the intermolecular nature of the rearrangement step, indicating the robustness of the synthetic route.
Summary and Practical Considerations
The preparation of this compound is efficiently achieved through:
- Friedel-Crafts cyclization of suitably substituted phenoxyacetyl chlorides.
- Subsequent reduction or oxidation steps to install the acetic acid moiety.
- Alternatively, acid-catalyzed cascade reactions starting from acetoxy pyranones and phenols offer a scalable and practical route to benzofuran derivatives.
These methods provide good yields, regioselectivity, and scalability, supported by comprehensive spectroscopic and analytical data. The choice of method depends on available starting materials and desired functional group transformations.
Chemical Reactions Analysis
Types of Reactions: (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. Compounds structurally related to (4,6,7-trimethyl-1-benzofuran-3-YL)acetic acid have been studied for their effectiveness against various pathogens. For instance, substituents on the benzofuran ring can enhance antibacterial activity when halogens or hydroxyl groups are present at specific positions . This suggests that this compound could potentially be synthesized to optimize its antimicrobial efficacy.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. The mechanism of action often involves modulation of signaling pathways related to inflammation .
Agricultural Applications
Insecticidal Activity
this compound has shown potential as an insecticide. Research into related benzofuran compounds has demonstrated that they can effectively target pests while being less harmful to beneficial insects . The structure of the compound allows for modifications that can enhance its insecticidal properties.
| Compound | Insecticidal Activity | Mechanism |
|---|---|---|
| Benzofuran Derivatives | High | Disruption of insect hormonal systems |
| This compound | Potentially High | Requires further investigation |
Cosmetic Formulations
Skin Care Products
The compound's potential in cosmetic formulations is noteworthy. Its properties may contribute to skin conditioning and enhancement of product stability. Research has suggested that benzofuran derivatives can improve the efficacy of topical formulations by enhancing skin penetration and bioavailability .
Synthesis and Production Methods
The synthesis of this compound can be achieved through various methods:
- Palladium-Catalyzed Reactions : This method allows for the efficient synthesis of benzofuran hybrids which can then be modified to produce this compound .
- Direct Acylation : Utilizing acylation reactions on the benzofuran scaffold can yield this compound effectively.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzofuran-based compounds revealed that those with halogen substitutions showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could be a candidate for further development as an antimicrobial agent.
Case Study 2: Insecticidal Properties
Research into the insecticidal effects of similar compounds found that modifications at the 7-position significantly increased potency against common agricultural pests. This suggests that this compound could be tailored for agricultural applications.
Mechanism of Action
The mechanism of action of (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The benzofuran ring structure allows it to engage in various interactions, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Acetic Acid Derivatives
Structural and Physicochemical Properties
The table below compares (4,6,7-Trimethyl-1-benzofuran-3-yl)acetic acid with four related compounds:
Key Observations:
- Substituent Effects: Methyl Groups: The trimethyl derivative exhibits higher hydrophobicity compared to hydroxy or fluoro-substituted analogs, which may enhance membrane permeability . Hydroxy Group: The 6-hydroxy analog shows stronger hydrogen-bonding capacity, which could influence solubility and protein interactions .
Crystallography :
- The dimethyl analog (2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid) forms centrosymmetric dimers via O–H···O hydrogen bonds in its crystal lattice, a feature common to benzofuran acetic acids . The trimethyl derivative’s additional methyl group may introduce steric hindrance, altering packing efficiency.
Biological Activity
(4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core with three methyl groups at positions 4, 6, and 7, and an acetic acid functional group at position 3. This unique structure is believed to contribute to its diverse biological activities.
The precise mechanism of action for this compound remains partially understood. Research indicates that it may interact with specific molecular targets within biological systems, potentially affecting enzyme activity or receptor binding. The benzofuran ring structure allows for various interactions that could lead to significant biological effects.
Antimicrobial Properties
Studies have shown that benzofuran derivatives exhibit potent antimicrobial activity. This compound has been investigated alongside other benzofuran compounds for its potential against various pathogens. Specific substituents on the benzofuran nucleus enhance antimicrobial efficacy; for instance, halogens or hydroxyl groups at certain positions can significantly increase activity .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies using human cancer cell lines such as MCF7 and MDA-MB-231 demonstrated that this compound can inhibit cell proliferation effectively. The sulforhodamine B (SRB) assay indicated significant cytotoxicity at concentrations as low as 10 µM after 48 hours of treatment .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 10 |
| This compound | MDA-MB-231 | 10 |
The presence of the methyl groups in the compound's structure appears to enhance its potency compared to other related compounds .
Case Studies
Several case studies highlight the biological activity of benzofuran derivatives:
- Antimicrobial Activity : A study reported that benzofuran derivatives with specific substitutions showed significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to unsubstituted analogs .
- Anticancer Efficacy : In a comparative study involving various benzofuran derivatives, this compound was noted for its superior ability to reduce cell viability in aggressive breast cancer cell lines compared to traditional chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for (4,6,7-Trimethyl-1-benzofuran-3-YL)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted precursors followed by carboxylation. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be hydrolyzed under basic conditions (KOH in methanol/water) to yield the carboxylic acid derivative. Reaction parameters such as temperature (reflux), solvent polarity, and base concentration critically affect yield and purity. Post-synthesis purification via column chromatography (ethyl acetate as eluent) is recommended to isolate the product .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming substituent positions on the benzofuran ring. For instance, methyl groups at C4, C6, and C7 produce distinct splitting patterns in NMR due to coupling with adjacent protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, aiding in structural validation .
- FT-IR : Carboxylic acid O–H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) verify functional groups .
Q. How is crystallographic data for this compound obtained and interpreted?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s crystals are grown via slow evaporation (e.g., benzene solvent), and data collection is performed using a diffractometer. Software like SHELXL refines the structure, while ORTEP-3 visualizes molecular geometry and intermolecular interactions (e.g., hydrogen-bonded dimers in the crystal lattice) .
Advanced Research Questions
Q. How can contradictory data in crystallographic refinement be resolved?
Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Strategies include:
Q. What methodologies optimize the compound’s solubility for pharmacological assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance aqueous solubility while maintaining stability .
- pH Adjustment : Deprotonate the carboxylic acid group (pKa ~4–5) at physiological pH to improve solubility. Monitor via UV-Vis spectroscopy at λ~255 nm .
- Solid Dispersion : Formulate with polymers (e.g., PEG) to reduce crystallinity and increase dissolution rates .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the benzofuran core .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on hydrogen bonds with the acetic acid moiety and hydrophobic contacts with methyl groups .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-UV/HRMS : Employ C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Validate via spiked standards and limit of detection (LOD) ≤0.1% .
- Solid-Phase Extraction (SPE) : Use HLB cartridges to pre-conjugate samples, improving sensitivity for low-abundance contaminants .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
